molecular formula C17H17N3O2 B2750537 2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1384799-13-6

2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2750537
CAS No.: 1384799-13-6
M. Wt: 295.342
InChI Key: RBWUDANBWUNXRN-UHFFFAOYSA-N
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Description

2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of cyanoacetamides typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out under acidic or basic conditions.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used, and the reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions are often heterocyclic compounds, which can exhibit significant biological activities. For example, the reaction with aldehydes can yield various heterocyclic scaffolds that are useful in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and amide groups. These functional groups can interact with biological targets, leading to the formation of active metabolites or intermediates. The exact molecular targets and pathways involved depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of cyano and amide groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds with diverse biological activities .

Properties

IUPAC Name

2-(N-cyanoanilino)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-16-9-7-14(8-10-16)11-19-17(21)12-20(13-18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWUDANBWUNXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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